TFMU-ADPr
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Overview
Description
TFMU-ADPr, also known as ADP-ribosylated trifluoromethylumbelliferone, is a compound used primarily as a substrate for monitoring poly (ADP-ribose) glycohydrolase (PARG) activity. It is known for its excellent reactivity, generality, stability, and usability. This compound is particularly useful in evaluating small-molecule inhibitors and investigating the regulation of ADP-ribosyl catabolic enzymes in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TFMU-ADPr involves the conjugation of ADP-ribose with trifluoromethylumbelliferone. The reaction typically requires specific conditions to ensure the stability and reactivity of the final product. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the specific requirements of the research or industrial application .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the use of advanced techniques and equipment to maintain the stability and reactivity of the compound. The production methods are designed to meet the stringent requirements of research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
TFMU-ADPr undergoes various types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release ADP-ribose and trifluoromethylumbelliferone.
Substitution: It can participate in substitution reactions where the trifluoromethylumbelliferone moiety is replaced by other functional groups
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous solutions under mild conditions.
Substitution: Requires specific reagents such as nucleophiles and appropriate solvents to facilitate the reaction
Major Products
The major products formed from these reactions include ADP-ribose and various substituted derivatives of trifluoromethylumbelliferone .
Scientific Research Applications
TFMU-ADPr is widely used in scientific research due to its versatility and effectiveness. Some of its key applications include:
Chemistry: Used as a substrate for monitoring PARG activity and evaluating small-molecule inhibitors.
Biology: Helps in studying the regulation of ADP-ribosyl catabolic enzymes and understanding the role of ADP-ribosylation in cellular processes.
Medicine: Plays a crucial role in the development of antiviral drugs by targeting viral macrodomains.
Industry: Utilized in high-throughput screening assays for identifying potential drug candidates .
Mechanism of Action
TFMU-ADPr exerts its effects by serving as a substrate for PARG. The compound directly reports on total PAR hydrolase activity via the release of a fluorophore. This mechanism allows researchers to monitor the activity of PARG and evaluate the effectiveness of small-molecule inhibitors. The molecular targets involved include PARG and other ADP-ribosyl catabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
ADP-ribosylated p-nitrophenol (pNP-ADPr): Another substrate used for monitoring PARG activity.
GS-441524-Diphosphate-Ribose Derivatives: Potent binders of SARS-CoV-2 Mac1 and other viral macrodomains
Uniqueness
TFMU-ADPr is unique due to its high reactivity, stability, and usability. It is one of the most potent SARS-CoV-2 Macro1 binders reported to date, making it a valuable tool in antiviral drug development .
Properties
Molecular Formula |
C25H26F3N5O16P2 |
---|---|
Molecular Weight |
771.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C25H26F3N5O16P2/c26-25(27,28)11-4-15(34)46-12-3-9(1-2-10(11)12)45-24-20(38)18(36)14(48-24)6-44-51(41,42)49-50(39,40)43-5-13-17(35)19(37)23(47-13)33-8-32-16-21(29)30-7-31-22(16)33/h1-4,7-8,13-14,17-20,23-24,35-38H,5-6H2,(H,39,40)(H,41,42)(H2,29,30,31)/t13-,14-,17-,18-,19-,20-,23-,24+/m1/s1 |
InChI Key |
JNMHMJORTGCLAH-IPSZZCKZSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Origin of Product |
United States |
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